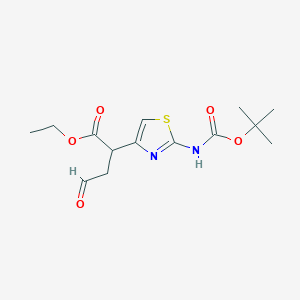
1-(2-bromoethyl)-4-(methoxymethyl)benzene
Overview
Description
1-(2-bromoethyl)-4-(methoxymethyl)benzene is an organic compound that belongs to the class of phenylethyl bromides It is characterized by the presence of a methoxymethyl group attached to the phenyl ring and a bromine atom attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4-(methoxymethyl)benzene typically involves the bromination of 4-(Methoxymethyl)phenylethyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoethyl)-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include cyclohexyl derivatives.
Scientific Research Applications
1-(2-bromoethyl)-4-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4-(methoxymethyl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This leads to the formation of new carbon-nucleophile bonds. The methoxymethyl group can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)phenylethyl chloride
- 4-(Methoxymethyl)phenylethyl iodide
- 4-(Methoxymethyl)phenylethyl fluoride
Uniqueness
1-(2-bromoethyl)-4-(methoxymethyl)benzene is unique due to its specific reactivity profile. The bromine atom provides a good balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its chloride and iodide counterparts, the bromide is more reactive than the chloride but less reactive than the iodide, offering a versatile intermediate for organic synthesis .
Properties
CAS No. |
104060-25-5 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8H2,1H3 |
InChI Key |
ZOXGGJAWWUDXSB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-butyn-2-ol](/img/structure/B8726135.png)



![7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8726189.png)







![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8726239.png)
